2-Bromospiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromospiro[3.4]octane is a spirocyclic compound characterized by a unique three-dimensional structure. The spirocyclic framework consists of a bromine atom attached to a spiro[3.4]octane core, which is a bicyclic system with a shared carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings. This method employs readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromospiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to form spiro[3.4]octane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form spirocyclic ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and controlled temperatures.
Major Products Formed
Substitution: Spirocyclic amines, thiols, and ethers.
Reduction: Spiro[3.4]octane.
Oxidation: Spirocyclic ketones and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromospiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of spirocyclic drugs, which can improve metabolic stability and aqueous solubility.
Materials Science: The compound is used in the development of novel materials with unique physicochemical properties.
Chemical Biology: It is employed in the design of bioactive molecules for studying biological pathways and mechanisms.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromospiro[3.4]octane involves its interaction with molecular targets through its spirocyclic structure. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules or materials. The spirocyclic framework provides a rigid and well-defined three-dimensional structure, which can enhance binding affinity and specificity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromospiro[3.4]octane: Similar spirocyclic structure with a bromine atom at a different position.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: Contains an oxygen and nitrogen atom in the spirocyclic framework.
Spirocyclic Oxindoles: Spirocyclic compounds with an oxindole core, used in medicinal chemistry.
Uniqueness
2-Bromospiro[3Its rigid and three-dimensional framework allows for the exploration of underexplored chemical space and the development of novel bioactive molecules .
Eigenschaften
Molekularformel |
C8H13Br |
---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
2-bromospiro[3.4]octane |
InChI |
InChI=1S/C8H13Br/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6H2 |
InChI-Schlüssel |
XNSHKCQAWVEGCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.